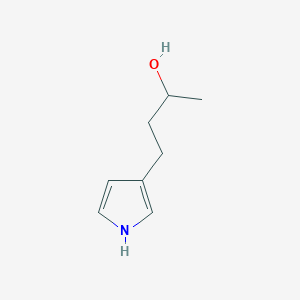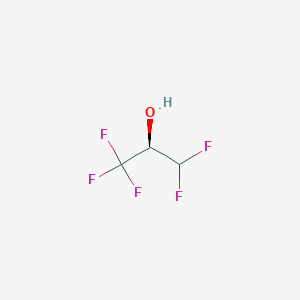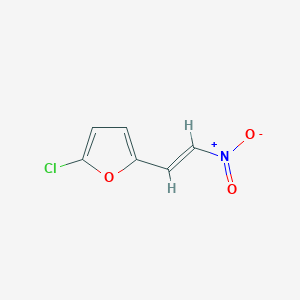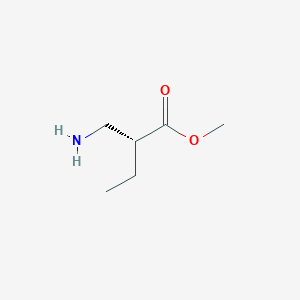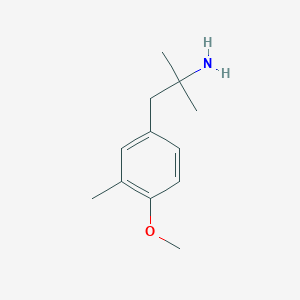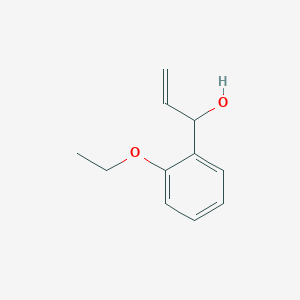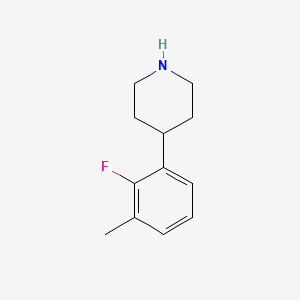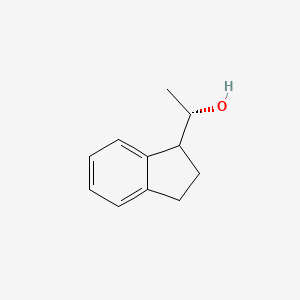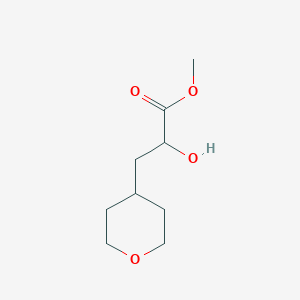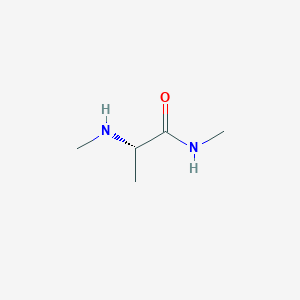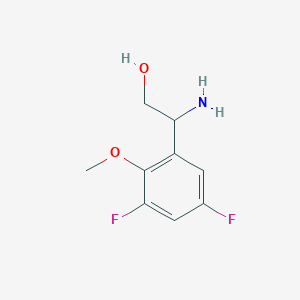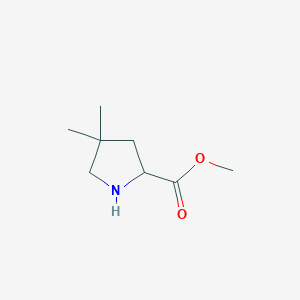![molecular formula C8H6F3NO3 B13613139 2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid](/img/structure/B13613139.png)
2-Hydroxy-2-[3-(trifluoromethyl)-2-pyridyl]acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, with a hydroxy and acetic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid can be achieved through several steps. One common method involves the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium and ammonium chloride, and nucleophiles like trimethylsilyl cyanide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups to the pyridine ring.
科学研究应用
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its derivatives may have therapeutic potential, particularly in drug design and development.
Industry: The compound can be used in catalysis and molecular recognition applications.
作用机制
The mechanism of action of 2-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its binding affinity and specificity towards certain enzymes and receptors. The hydroxy and acetic acid groups further modulate its chemical reactivity and biological activity .
相似化合物的比较
Similar Compounds
2-Hydroxy-3-(trifluoromethyl)pyridine: Similar in structure but lacks the acetic acid group.
5-Iodo-3-(trifluoromethyl)-2(1H)-pyridinone: Contains an iodine atom and a different functional group arrangement.
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile: Features an isothiocyanate group instead of the hydroxy and acetic acid groups.
Uniqueness
2-Hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxy and acetic acid groups provide sites for further chemical modifications and interactions.
属性
分子式 |
C8H6F3NO3 |
|---|---|
分子量 |
221.13 g/mol |
IUPAC 名称 |
2-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-2-1-3-12-5(4)6(13)7(14)15/h1-3,6,13H,(H,14,15) |
InChI 键 |
KINVNSMAMMOMLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(C(=O)O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


